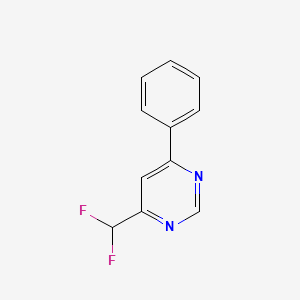
Diethyl 4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with diethyl ester groups and a thioether linkage to a phenylurea moiety, which includes a chlorophenyl group. The unique structure of this compound makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as diethyl malonate and a suitable aldehyde.
Introduction of the thioether linkage: This step involves the reaction of the pyridine derivative with a thiol compound, often under basic conditions.
Formation of the phenylurea moiety: This is typically done by reacting the thioether-substituted pyridine with an isocyanate derivative, such as 4-chlorophenyl isocyanate, to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A similar compound with a dihydropyridine ring instead of a pyridine ring.
4-(4-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester: Another related compound with a similar core structure but different substituents.
Uniqueness
Diethyl4-((2-(3-(4-chlorophenyl)ureido)phenyl)thio)pyridine-2,6-dicarboxylate is unique due to its combination of a pyridine ring, thioether linkage, and phenylurea moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds, making it a valuable subject for further research and development.
Propriétés
Formule moléculaire |
C24H22ClN3O5S |
|---|---|
Poids moléculaire |
500.0 g/mol |
Nom IUPAC |
diethyl 4-[2-[(4-chlorophenyl)carbamoylamino]phenyl]sulfanylpyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C24H22ClN3O5S/c1-3-32-22(29)19-13-17(14-20(27-19)23(30)33-4-2)34-21-8-6-5-7-18(21)28-24(31)26-16-11-9-15(25)10-12-16/h5-14H,3-4H2,1-2H3,(H2,26,28,31) |
Clé InChI |
IWSJFKSGCFUTHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)SC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



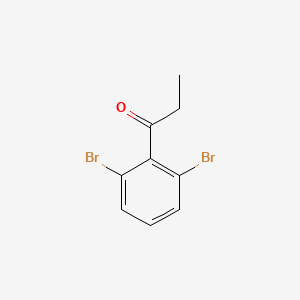


![2-amino-N-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B13083518.png)
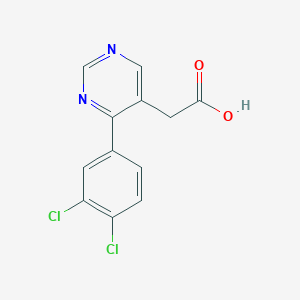

![{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
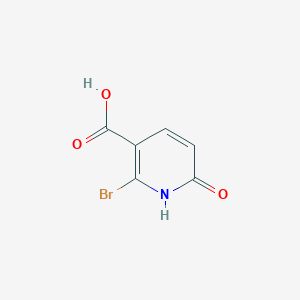
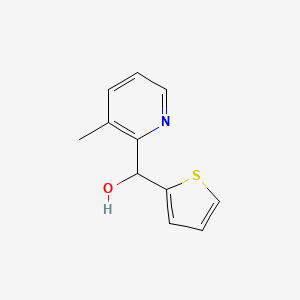


![cis-1-Benzyl 6-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B13083570.png)
